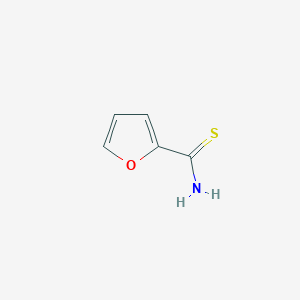

Furan-2-carbothioamide

Description

Properties

IUPAC Name |

furan-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZNHXMJEBIDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380388 | |

| Record name | furan-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17572-09-7 | |

| Record name | furan-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Furan-2-carbothioamide from 2-Furoic Acid

This technical guide provides a detailed exploration of the synthetic pathway for converting 2-furoic acid, a bio-derived feedstock, into furan-2-carbothioamide, a valuable scaffold in medicinal chemistry. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale, reflecting the decision-making process of an experienced researcher.

Introduction: The Significance of the Thioamide Moiety

In the landscape of drug discovery and development, the thioamide group holds a position of strategic importance. Thioamides, where the carbonyl oxygen of an amide is replaced by a sulfur atom, serve as crucial amide isosteres.[1] This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and often, enhanced biological activity.[1] Thioamide-containing compounds are found in natural products and have been incorporated into FDA-approved drugs, highlighting their therapeutic relevance.[1]

Furan-2-carbothioamide, the target of this guide, combines this valuable functional group with a furan ring, a privileged heterocyclic structure in medicinal chemistry. The starting material, 2-furoic acid, is an attractive and sustainable building block, as it can be readily synthesized from the oxidation of furfural, which is produced industrially from non-edible lignocellulosic biomass.[2][3][4]

The synthesis of furan-2-carbothioamide from 2-furoic acid is not a direct conversion but is most efficiently achieved through a robust two-step process:

-

Amidation: Conversion of 2-furoic acid to the intermediate, furan-2-carboxamide.

-

Thionation: Sulfurization of furan-2-carboxamide to yield the final product, furan-2-carbothioamide.

This guide will dissect each stage, offering detailed protocols and the expert rationale behind the chosen methodologies.

Part 1: Amidation of 2-Furoic Acid

The initial step involves the formation of an amide from a carboxylic acid. This requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, thereby facilitating nucleophilic attack by an ammonia source. A common and effective method is the conversion of the carboxylic acid to an acyl chloride.

Workflow for the Synthesis of Furan-2-carboxamide

The logical flow for this conversion is outlined below. It begins with the activation of the carboxylic acid, followed by the introduction of the amine, and concludes with purification.

Caption: Workflow for the conversion of 2-furoic acid to furan-2-carboxamide.

Experimental Protocol: Synthesis of Furan-2-carboxamide

This protocol is based on established methods for the amidation of furoic acid derivatives.[5][6]

Materials:

-

2-Furoic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Toluene (anhydrous)

-

Concentrated Aqueous Ammonia (NH₄OH)

-

Ice bath

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-furoic acid (1.0 eq) in anhydrous toluene.

-

Carefully add thionyl chloride (1.2 eq) to the suspension at room temperature. Expert Note: This reaction is exothermic and releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the complete formation of the 2-furoyl chloride intermediate.

-

Amidation: Remove the heat source and allow the mixture to cool to room temperature. Then, chill the flask in an ice bath.

-

Slowly and carefully add concentrated aqueous ammonia to the cooled solution with vigorous stirring. A precipitate of furan-2-carboxamide will form immediately. Causality Note: The addition must be slow as the reaction is highly exothermic. Cooling prevents potential side reactions and ensures controlled precipitation.

-

Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

-

Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any unreacted ammonia and salts.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure furan-2-carboxamide as a crystalline solid.

-

Dry the product under vacuum. Characterize via melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Thionation of Furan-2-carboxamide

The final and critical step is the conversion of the amide's carbonyl group to a thiocarbonyl. This transformation is achieved using a specialized thionating agent.

Principle and Reagent Selection

The most common and reliable reagents for this conversion are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1][7] While both are effective, Lawesson's Reagent is often the preferred choice in modern synthesis for several reasons. Compared to P₄S₁₀, LR is generally milder, more soluble in organic solvents, and often provides higher yields with shorter reaction times and lower temperatures.[1][8]

| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |

| Structure | 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | P₄S₁₀ |

| Solubility | Good in solvents like THF, Toluene, Dioxane | Poor in most organic solvents |

| Reaction Temp. | Typically 60-110 °C | Often requires higher temperatures (>100 °C) |

| Reaction Time | Generally shorter | Can be prolonged |

| Yields | Often higher and cleaner | Variable, can lead to more side products |

| Handling | Solid, relatively stable | Solid, moisture-sensitive, polymeric structure |

Data compiled from multiple sources.[1][8][9]

Given its advantages in mildness and efficiency, this guide will focus on the use of Lawesson's Reagent.

Mechanism of Thionation with Lawesson's Reagent

The efficacy of Lawesson's Reagent stems from its ability to exist in equilibrium with a more reactive dithiophosphine ylide monomer in solution. This monomer is the active species in the thionation process.

The mechanism proceeds via a cycloaddition reaction with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the subsequent fragmentation of this intermediate is the formation of a very stable phosphorus-oxygen (P=O) bond, which releases the desired thioamide product.[8]

Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.

Experimental Protocol: Thionation with Lawesson's Reagent

This protocol is a robust procedure for the thionation of primary amides.[1]

Materials:

-

Furan-2-carboxamide (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.6 eq)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Nitrogen or Argon atmosphere

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Setup: In a round-bottom flask dried in an oven, dissolve furan-2-carboxamide (1.0 eq) in anhydrous THF or toluene under an inert atmosphere (Nitrogen or Argon). Expert Note: Anhydrous conditions are crucial as Lawesson's reagent can react with water.

-

Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution in one portion. Causality Note: Stoichiometry is key. While 0.5 equivalents are theoretically sufficient as LR delivers two sulfur atoms, a slight excess can help drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (65 °C for THF, 110 °C for Toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue can be purified by flash column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is typically effective for eluting the furan-2-carbothioamide product. Expert Note: The phosphorus byproducts are generally more polar and will remain on the column.

-

Combine the product-containing fractions and evaporate the solvent to yield pure furan-2-carbothioamide.

-

Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the presence of the C=S bond.

Summary: The Complete Synthetic Pathway

The transformation from a bio-based carboxylic acid to a medicinally relevant thioamide is efficiently accomplished in two distinct, high-yielding steps.

Caption: Overall two-step synthesis of furan-2-carbothioamide from 2-furoic acid.

Conclusion

This guide outlines a reliable and well-precedented pathway for the synthesis of furan-2-carbothioamide. By beginning with the amidation of 2-furoic acid and followed by a mild and efficient thionation using Lawesson's Reagent, researchers can access this valuable compound with high fidelity. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable, empowering scientists in their pursuit of novel therapeutics and chemical probes.

References

- BenchChem. (2025). Application Notes: Protocol for the Conversion of Amides to Thioamides. BenchChem.

- Al-Hourani, B. J. (2022).

- Organic Chemistry Portal. Lawesson's Reagent. Organic Chemistry Portal.

- Pentelute, B. L., et al. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.

- Organic Chemistry Portal.

- Li, P., et al. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Journal of the American Chemical Society.

- Sharma, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7019.

- Wikipedia. (2023). 2-Furoic acid. Wikipedia.

- Zavala, G., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 11(10), e202200131.

- Al-Jammal, M. K., et al. (2020). Preparation of furan-2-carboxamide derivatives a(1–7) and furan-2-carboxylate ester derivatives b(1–7).

- Baskin, J. M., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(11), 2654-2660.

- Dumesic, J. A., et al. (2018). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. shokubai.org [shokubai.org]

- 4. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

Foreword: The Rationale for a Multi-Modal Spectroscopic Approach

An In-Depth Technical Guide to the Spectroscopic Characterization of Furan-2-carbothioamide

In the landscape of medicinal chemistry and materials science, the structural integrity of a molecule is paramount. Furan-2-carbothioamide, a heterocyclic compound featuring a furan ring and a thioamide functional group, serves as a compelling subject for detailed spectroscopic analysis. The thioamide group, a bioisosteric replacement for the more common amide bond, imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased proteolytic resistance, and distinct electronic characteristics.[1][2] These features make such compounds valuable scaffolds in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For Furan-2-carbothioamide, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the furan ring and the thioamide moiety.

Expertise in Action: Experimental Design

The choice of a deuterated solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively solubilizes the polar thioamide, and importantly, its residual proton signal does not overlap with the key aromatic signals of the furan ring. Furthermore, the acidic N-H protons of the thioamide group are more likely to be observed as distinct, exchangeable signals in DMSO-d₆, whereas they might exchange too rapidly or broaden into the baseline in other solvents like methanol-d₄.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a direct map of the proton environments. The furan ring presents a characteristic three-proton spin system, while the thioamide NH₂ protons will appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

Predicted ¹H NMR Data for Furan-2-carbothioamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H5 (Furan) | ~7.9-8.0 | dd | J(H5,H4) ≈ 1.8, J(H5,H3) ≈ 0.8 | Deshielded by the adjacent oxygen and the electron-withdrawing thiocarbonyl group. |

| H3 (Furan) | ~7.3-7.4 | dd | J(H3,H4) ≈ 3.6, J(H3,H5) ≈ 0.8 | Positioned ortho to the thiocarbonyl group, leading to deshielding. |

| H4 (Furan) | ~6.7-6.8 | dd | J(H4,H3) ≈ 3.6, J(H4,H5) ≈ 1.8 | Least deshielded furan proton, showing coupling to both other ring protons. |

| -C(S)NH₂ | ~9.5-10.5 | br s | N/A | Thioamide N-H protons are more acidic and thus more deshielded than amide protons.[1] Broadness is typical. |

Note: These predictions are based on data from analogous furan-2-carboxamide and furan-2-carbohydrazide structures.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework. A key diagnostic signal is the thiocarbonyl carbon, which is significantly deshielded (shifted downfield) compared to a standard amide carbonyl carbon due to the lower electronegativity and different electronic properties of sulfur.[1]

Predicted ¹³C NMR Data for Furan-2-carbothioamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |

|---|---|---|

| C=S (Thiocarbonyl) | ~195-205 | The thioamide carbonyl carbon resonates approximately 30 ppm downfield from its amide analogue.[1] |

| C2 (Furan) | ~147-149 | The carbon atom directly attached to the thiocarbonyl group. |

| C5 (Furan) | ~146-148 | The carbon atom adjacent to the oxygen, deshielded. |

| C3 (Furan) | ~115-117 | Shielded relative to C2 and C5. |

| C4 (Furan) | ~112-114 | The most shielded of the furan ring carbons. |

Note: Furan carbon chemical shifts are derived from known furan derivatives.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Furan-2-carbothioamide in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[3]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard one-pulse ¹H spectrum over a spectral width of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For Furan-2-carbothioamide, the key vibrational modes are those associated with the N-H and C=S bonds of the thioamide and the characteristic vibrations of the furan ring.

Expertise in Action: The ATR Advantage

Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of a solid sample. It requires minimal sample preparation—no KBr pellets need to be pressed—and provides high-quality, reproducible spectra by simply placing the solid sample in contact with the ATR crystal (typically diamond or zinc selenide).[3]

Key IR Absorption Bands for Furan-2-carbothioamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

|---|---|---|---|

| 3450-3100 | N-H stretching | Medium-Strong | Corresponds to the symmetric and asymmetric stretches of the primary thioamide -NH₂ group. |

| ~3100 | C-H stretching (furan) | Weak-Medium | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[7] |

| ~1560 | C=C stretching (furan) | Medium-Strong | Characteristic stretching vibration of the furan ring double bonds.[8][9] |

| ~1450-1550 | N-H bending | Medium | Scissoring vibration of the -NH₂ group. |

| ~1120 | C=S stretching | Strong | The C=S bond stretch is significantly lower in frequency than a C=O stretch (~1660 cm⁻¹).[1] This is a key diagnostic peak. |

| ~1020 | C-O-C stretching (furan) | Strong | Asymmetric stretching of the ether linkage within the furan ring.[8] |

| ~750-800 | C-H out-of-plane bend | Strong | Bending vibration of the furan ring hydrogens, indicative of the substitution pattern.[3] |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid Furan-2-carbothioamide sample onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. The furan ring and the thiocarbonyl group both contain π electrons, and the conjugation between them gives rise to characteristic π→π* electronic transitions.

Expertise in Action: Solvent Choice and Conjugation Effects

The choice of solvent can influence the position of the absorption maximum (λ_max). A polar solvent like ethanol is a common choice. The key absorption for a thioamide C=S bond is typically around 265 nm, which is a significant bathochromic (red) shift compared to the corresponding amide C=O bond (~220 nm).[1] Conjugation with the furan ring is expected to shift this absorption to an even longer wavelength.

Predicted UV-Vis Absorption Data for Furan-2-carbothioamide

| Transition | Predicted λ_max (nm) in Ethanol | Rationale |

|---|

| π→π* | ~270-300 | This absorption is attributed to the conjugated system formed by the furan ring and the thiocarbonyl group. The primary π→π* transition of furan itself is around 200-210 nm.[3] The thioamide group causes a significant red shift.[1] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute stock solution of Furan-2-carbothioamide in spectroscopic grade ethanol. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent (ethanol) to serve as the blank and place it in the reference beam. Place an identical cuvette with the blank in the sample beam and run a baseline correction.[3]

-

Measurement: Replace the blank in the sample beam with the cuvette containing the sample solution.

-

Spectrum Acquisition: Scan the sample from approximately 400 nm down to 200 nm to record the absorption spectrum and identify the λ_max.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expertise in Action: Ionization Technique Selection

Electrospray Ionization (ESI) is an excellent "soft" ionization technique for this molecule. It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This provides an unambiguous determination of the molecular weight. The monoisotopic mass of Furan-2-carbothioamide (C₅H₅NOS) is 127.01 Da.[10] Therefore, the primary ion expected in the positive ESI mass spectrum would be at m/z 128.02. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

For fragmentation information, Electron Ionization (EI) could be used. The expected fragmentation would involve the loss of the thioamide side chain or cleavage of the furan ring. A likely major fragment would be the furanoyl cation at m/z 95, resulting from the cleavage of the C-C bond between the ring and the thiocarbonyl group, similar to the fragmentation of related furan derivatives.[11][12]

Predicted Mass Spectrometry Data for Furan-2-carbothioamide

| Technique | Ion | Predicted m/z | Rationale |

|---|---|---|---|

| ESI-HRMS | [M+H]⁺ | 128.0165 | Provides exact mass, confirming the elemental formula C₅H₆NOS⁺. |

| EI | [M]⁺˙ | 127 | The molecular ion. |

| EI | [M-NH₂]⁺ | 111 | Loss of the amino group. |

| EI | [C₄H₃O-C=S]⁺ | 111 | Alternative fragmentation pathway. |

| EI | [C₄H₃O-C≡O]⁺ | 95 | Formation of the stable furanoyl cation. |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating the [M+H]⁺ ion.

-

Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da). For HRMS, a Time-of-Flight (TOF) or Orbitrap analyzer is used.

-

Data Analysis: Identify the m/z of the most abundant ion and compare it to the calculated exact mass for the protonated molecule.

Integrated Analysis: A Cohesive Structural Portrait

No single technique provides the complete picture. The power of this multi-modal approach lies in the synergy of the data.

The process is self-validating:

-

MS confirms the correct mass and elemental formula.

-

IR confirms the presence of the key functional groups (thioamide, furan).

-

NMR puts the pieces together, confirming the precise arrangement of atoms and the connectivity of the furan ring to the thioamide group, distinguishing it from any potential isomers.

-

UV-Vis corroborates the presence of the conjugated electronic system identified by the other techniques.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently and accurately characterize Furan-2-carbothioamide, ensuring the integrity and purity of the compound for subsequent applications.

References

-

Guzmán-Hernández, K., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 27(15), 4989. Available at: [Link]

-

Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(2), 293-310. Available at: [Link]

-

Cardona López, J., et al. (2024). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. Journal of Molecular Structure. (Note: Access to the full text may require a subscription, but the title confirms research in this specific area). Available at: [Link]

-

Pässler, U., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. Available at: [Link]

-

Cardona López, J., et al. (2024). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. ResearchGate. (Request PDF). Available at: [Link]

-

Kalinowska-Tłuścik, J., et al. (2023). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Molecules, 28(13), 5183. Available at: [Link]

-

Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. Available at: [Link]

-

Papadokonstantakis, S., et al. (2015). An eco-friendly approach towards furanic-aliphatic polyesters.... ResearchGate. (Figure depicting NMR spectra). Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

-

Jagadish, B., & Scott, J. D. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Sokołowska, J., et al. (2021). FTIR spectra of furan-based copolyesters. ResearchGate. (Figure). Available at: [Link]

-

Bobrowski, A., & Grabowska, B. (2016). FTIR spectra of the furan binder.... ResearchGate. (Figure). Available at: [Link]

-

Jiang, X., et al. (2021). FTIR spectra of particles collected from furan-NOx-NaCl photooxidation.... ResearchGate. (Figure). Available at: [Link]

-

Royal Society of Chemistry. (Data from supporting information on thioamide synthesis). Available at: [Link]

-

NIST. 2-Furancarbothioic acid, S-methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Furan-2-carbothioamide. National Center for Biotechnology Information. Available at: [Link]

-

Gangadharan, R., et al. (2010). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. (Figure). Available at: [Link]

-

ResearchGate. PREPARATION-STRUCTURE-AND-MODEL-REACTIONS-OF-THIOAMIDES. (PDF). Available at: [Link]

-

Liggieri, S., et al. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams.... Polymers, 13(23), 4165. Available at: [Link]

-

Royal Society of Chemistry. A Tunable Precious-Metal-Free System for Selective Oxidative Esterification.... (Supporting Information). Available at: [Link]

-

SpectraBase. Furan-2-carboxamide, N-(2-pentyl)-N-(2-ethylhexyl)-. Wiley. Available at: [Link]

-

Hameed, B. H., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 11-18. Available at: [Link]

-

NIST. Furan IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Liu, C., et al. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie, 57(44), 14619-14623. Available at: [Link]

-

Physics Stack Exchange. (2025). UV-Vis Absorption Spectra of Furan. Available at: [Link]

-

NIST. Furan UV/Visible spectrum. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Furan, 2-methyl- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - Furan-2-carbothioamide (C5H5NOS) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. 2-Furancarbothioic acid, S-methyl ester [webbook.nist.gov]

An In-depth Technical Guide to Furan-2-carbothioamide: Properties, Synthesis, and Applications

Abstract

Furan-2-carbothioamide, a sulfur-containing analogue of furan-2-carboxamide, is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the furan ring and the thioamide functional group, make it a versatile building block for the synthesis of novel compounds with significant biological activity. This guide provides a comprehensive overview of the physical and chemical properties of Furan-2-carbothioamide, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this compound.

Introduction to Furan-2-carbothioamide

Furan-2-carbothioamide (CAS No. 17572-09-7) belongs to the class of furan derivatives, which are five-membered aromatic heterocycles containing an oxygen atom.[1] The furan motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds where it often acts as a bioisostere for phenyl rings, enhancing metabolic stability and receptor interactions.[2][3] The replacement of the amide oxygen with sulfur to form a thioamide group significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and reactivity, opening new avenues for chemical modification and biological targeting.

Derivatives of Furan-2-carbothioamide have demonstrated a wide spectrum of biological activities, including potential as anti-cancer agents, antimicrobials, and antivirals.[4][5][6] Notably, recent research has highlighted its derivatives as promising inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[7] This guide aims to consolidate the available technical data on the parent compound, Furan-2-carbothioamide, providing a foundational resource for its application in research and development.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. Furan-2-carbothioamide is typically a brown solid at room temperature.[8] Its key properties are summarized in the table below, compiled from experimental and predicted data.

| Property | Value | Data Type | Source |

| CAS Number | 17572-09-7 | Experimental | [9] |

| Molecular Formula | C₅H₅NOS | Experimental | [9] |

| Molecular Weight | 127.16 g/mol | Calculated | [9] |

| Appearance | Brown solid | Experimental | [8] |

| Melting Point | 129-130 °C | Experimental | [8] |

| Boiling Point | 219.6 ± 32.0 °C | Predicted | [8] |

| Density | 1.287 ± 0.06 g/cm³ | Predicted | [8] |

| pKa | 12.42 ± 0.29 | Predicted | [8] |

| LogP | 0.9138 | Computational | [9] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | Computational | [9] |

| Hydrogen Bond Donors | 1 | Computational | [9] |

| Hydrogen Bond Acceptors | 2 | Computational | [9] |

| Rotatable Bonds | 1 | Computational | [9] |

| Storage Conditions | Room temperature, sealed in dry conditions | Recommendation | [8] |

Synthesis and Chemical Reactivity

Recommended Synthetic Protocol: Thionation of Furan-2-carboxamide

The most direct and reliable method for synthesizing Furan-2-carbothioamide is the thionation of its corresponding amide, Furan-2-carboxamide, which is commercially available. Lawesson's reagent is the preferred thionating agent for this transformation due to its high efficiency and relatively mild reaction conditions.

Causality of Experimental Choices:

-

Reactant: Furan-2-carboxamide is the logical precursor as it possesses the required furan-2-carbonyl skeleton.

-

Reagent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is specifically designed for the conversion of carbonyls (ketones, esters, amides) into thiocarbonyls. Its mechanism involves the exchange of oxygen for sulfur. It is favored over other agents like P₄S₁₀ for its better solubility in organic solvents and often cleaner reactions.[10]

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF) is used as the reaction solvent. These are non-protic solvents that effectively dissolve both the amide and Lawesson's reagent without interfering with the reaction. Anhydrous conditions are crucial as Lawesson's reagent can be hydrolyzed by water.

-

Temperature: The reaction is typically performed at elevated temperatures (reflux) to provide the necessary activation energy for the thionation process.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of Furan-2-carbothioamide.

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Furan-2-carboxamide (1.0 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to create a solution or suspension (approx. 0.1 M concentration).

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) to the mixture under a positive flow of nitrogen.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Furan-2-carbothioamide as a solid.

Chemical Reactivity

The reactivity of Furan-2-carbothioamide is dictated by its two primary functional components: the furan ring and the thioamide group.

-

Furan Ring: The furan ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although it is also susceptible to ring-opening under strongly acidic conditions. The ring can act as a diene in Diels-Alder cycloaddition reactions.[11] From a drug development perspective, the metabolic oxidation of the furan ring is a critical consideration, as it can form reactive cis-enedione intermediates that may covalently bind to cellular macromolecules.[12]

-

Thioamide Group: The thiocarbonyl carbon (C=S) is electrophilic and susceptible to nucleophilic attack.[11] This allows for various derivatizations. The thioamide group can also act as a ligand, coordinating with metal ions. The N-H protons are weakly acidic and can be deprotonated with a strong base.

Spectroscopic Analysis and Characterization

Structural elucidation and purity assessment of Furan-2-carbothioamide rely on a combination of spectroscopic techniques. The expected data are summarized below, based on the analysis of its structure and data from closely related furan derivatives.[1][13][14]

| Technique | Expected Observations |

| ¹H NMR | δ 9.0-10.0 ppm (broad singlet, 1H, NH ), δ 7.5-8.5 ppm (broad singlet, 1H, NH ), δ ~7.7 ppm (dd, 1H, furan H5), δ ~7.3 ppm (dd, 1H, furan H3), δ ~6.6 ppm (dd, 1H, furan H4). |

| ¹³C NMR | δ ~180-190 ppm (C =S), δ ~145-150 ppm (furan C2, C5), δ ~110-120 ppm (furan C3, C4). |

| IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (C=C aromatic stretching), ~1350 (C-N stretching), ~1250 (C=S stretching). |

| Mass Spec (EI) | m/z 127 (M⁺, molecular ion), fragments corresponding to loss of •NH₂, •SH, or the entire carbothioamide group. |

| High-Res MS | Calculated for C₅H₅NOS [M+H]⁺: 128.01646.[15] |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Furan-2-carbothioamide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] DMSO-d₆ is often preferred for thioamides to ensure the N-H protons are clearly observable.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use the residual solvent peak (e.g., DMSO at δ 2.50 ppm) for calibration of the ¹H spectrum.

-

Analysis: Integrate the proton signals and analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to confirm the structure.

Applications in Drug Development and Research

Furan-2-carbothioamide is not typically an active pharmaceutical ingredient itself but rather a key intermediate and structural motif for building more complex, biologically active molecules. Its value lies in the unique properties it imparts to a larger structure.

-

Antiviral Agents: Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro).[6][7] The furan ring was shown to fit into the S2 pocket of the enzyme's active site, forming a π-π stacking interaction with a key histidine residue.[7]

-

Antibacterial and Antibiofilm Agents: The related furan-2-carboxamides have been designed as stable bioisosteres of furanone-based quorum sensing inhibitors.[16][17] These compounds show significant activity in reducing biofilm formation in pathogens like Pseudomonas aeruginosa, a mechanism that can combat antibiotic resistance.[16][18]

-

Anti-Cancer Agents: Novel carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anti-cancer potential against various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7).[4][5] Several compounds in this class showed significant cytotoxic activity.[4]

The thioamide moiety is a known bioisostere for the amide bond and can enhance a drug's metabolic stability or alter its receptor binding profile. The combination of the furan ring and the thioamide group thus provides a powerful platform for generating chemical diversity and discovering new therapeutic agents.

Conclusion

Furan-2-carbothioamide is a foundational heterocyclic compound with significant potential for application in drug discovery and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and rich chemical reactivity make it an attractive starting point for the development of novel functional molecules. The demonstrated success of its derivatives as antiviral, antibacterial, and anti-cancer agents underscores the importance of this scaffold. This guide provides the core technical knowledge necessary for researchers to effectively utilize Furan-2-carbothioamide in their synthetic and medicinal chemistry programs.

References

-

ChemBK. Furan-2-carbothioic acid amide, 2-Carbamothioylfuran. [Online] Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 240, 114569. Available at: [Link]

-

Martinez-Alvarez, L., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available at: [Link]

-

Martinez-Alvarez, L., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

-

Rani, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(11), 4583. Available at: [Link]

-

Cardona López, J., et al. (2024). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. Journal of Molecular Structure, 1322, 140510. Available at: [Link]

-

PubChemLite. Furan-2-carbothioamide (C5H5NOS). [Online] Available at: [Link]

-

ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). [Online] Available at: [Link]

-

Rani, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed. Available at: [Link]

-

Protheragen. Furan-2-Carbothioic S-Acid. [Online] Available at: [Link]

-

Rani, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

-

Pordel, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

-

Pordel, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Wiley Online Library. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Online] Available at: [Link]

-

Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876–883. Available at: [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740. Available at: [Link]

-

SpectraBase. Furan-2-carboxamide, N-(2-pentyl)-N-(2-ethylhexyl)-. [Online] Available at: [Link]

-

Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 70-76. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FURAN-2-CARBOTHIOAMIDE CAS#: 17572-09-7 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy 5-(2-Methylcyclopropyl)furan-2-carbothioamide [smolecule.com]

- 12. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. PubChemLite - Furan-2-carbothioamide (C5H5NOS) [pubchemlite.lcsb.uni.lu]

- 16. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Furan-2-carbothioamide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive overview of Furan-2-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, outline a robust synthetic pathway, explore its emerging applications, and provide a curated list of reliable suppliers. This document is designed to serve as a practical resource for scientists aiming to leverage this scaffold in their research endeavors.

Introduction: The Emerging Potential of the Furan-2-carbothioamide Scaffold

Furan-2-carbothioamide (also known as Furan-2-thiocarboxamide) is a sulfur-containing analog of a furan-2-carboxamide. The replacement of the carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, lipophilicity, and metabolic stability. These modifications make it an attractive building block in the design of novel therapeutic agents.

Recent scientific literature highlights the potential of derivatives based on this core structure. Notably, they have been investigated as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2] Furthermore, the broader class of furan-2-carboxamides and their bioisosteres are being explored for their anti-biofilm properties against pathogens like Pseudomonas aeruginosa and as potential anti-cancer and anti-microbial agents.[3][4][5] This growing body of evidence underscores the importance of Furan-2-carbothioamide as a foundational scaffold for developing next-generation therapeutics.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its application in research. Key data for Furan-2-carbothioamide is summarized below.

| Property | Value | Source |

| CAS Number | 17572-09-7 | [6][7][8][9] |

| Molecular Formula | C₅H₅NOS | [6][8] |

| Molecular Weight | 127.16 g/mol | [6] |

| Synonyms | Furan-2-thiocarboxamide | [6] |

| SMILES | S=C(C1=CC=CO1)N | [6] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | [6] |

| logP | 0.9138 | [6] |

Synthesis and Experimental Protocol

The synthesis of thioamides from their corresponding amides or nitriles is a well-established transformation in organic chemistry. A common and effective method involves the thionation of the corresponding amide using a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀). Below is a representative protocol for the synthesis of Furan-2-carbothioamide from Furan-2-carboxamide.

Experimental Protocol: Synthesis via Thionation

This protocol describes the conversion of Furan-2-carboxamide to Furan-2-carbothioamide. The causality behind this choice is the high efficiency and relative simplicity of thionation reactions for producing thioamides from readily available amide precursors.

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add Furan-2-carboxamide (1 equivalent).

-

Dissolve the amide in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF). The choice of a non-protic solvent is critical to prevent quenching the thionating reagent.

Step 2: Addition of Thionating Agent

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed. Using slightly more than the stoichiometric requirement can ensure complete conversion, but excess should be avoided to simplify purification.

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Refluxing provides the necessary activation energy for the thionation to proceed at a reasonable rate.

Step 4: Workup and Isolation

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. This step is crucial for removing unreacted starting material and sulfur-containing byproducts, yielding the pure Furan-2-carbothioamide. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Caption: Synthetic workflow for Furan-2-carbothioamide.

Applications in Drug Discovery & Mechanism of Action

The Furan-2-carbothioamide scaffold is a versatile starting point for designing molecules with diverse biological activities. Research has primarily focused on its derivatives.

-

Antiviral Activity: Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro).[1][2] Enzymatic kinetic assays demonstrated that some of these compounds act as reversible, covalent inhibitors, likely targeting the catalytic cysteine residue in the protease's active site.[1][2] This covalent interaction provides a strong basis for potent and durable inhibition of viral replication.

-

Anti-Biofilm Activity: The related furan-2-carboxamides have been designed as bioisosteric replacements for furanones to target bacterial communication systems known as quorum sensing (QS).[3] Specifically, these compounds are suggested to target the LasR protein in P. aeruginosa, a key regulator in the QS system that controls biofilm formation and the expression of virulence factors.[3][5] By disrupting this pathway, the compounds can prevent the formation of resilient bacterial biofilms.

-

Anti-Cancer and Anti-Microbial Potential: A series of carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anti-cancer and anti-microbial properties.[4] Certain derivatives showed significant activity against human cancer cell lines (HepG2, Huh-7) and various bacterial and fungal strains.[4]

Caption: Potential mechanisms of action for Furan-2-carbothioamide derivatives.

Commercial Suppliers

For researchers looking to procure Furan-2-carbothioamide for their studies, several reputable chemical suppliers offer this compound. It is advisable to request a certificate of analysis (CofA) to verify purity before use.

| Supplier | Website | Notes |

| ChemScene | Provides the compound with ≥97% purity.[6] | |

| Santa Cruz Biotechnology | Lists the compound as a specialty product for research.[7] | |

| Oakwood Chemical | Lists the compound with CAS Number 17572-09-7.[8] | |

| Ambeed | Provides product information and documentation.[9] | |

| Guidechem | Lists various identifiers and properties for the compound. |

Conclusion

Furan-2-carbothioamide is more than just a simple heterocyclic molecule; it is a validated starting point for the development of potent and specific modulators of biological targets. Its demonstrated utility in the design of antiviral and anti-biofilm agents makes it a compound of high interest. This guide has provided the foundational knowledge—from synthesis to suppliers—to empower researchers to explore the full potential of this promising chemical scaffold.

References

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease . PubMed Central. [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease . PubMed. [Link]

-

Furan-2-carbothioamide . Oakwood Chemical. [Link]

-

Furan-2-carbothioamide . Hangzhou Sage Chemical Co., Ltd. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides . PubMed Central. [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18) . ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide . ResearchGate. [Link]

-

Furan-2-Carbothioic S-Acid . Protheragen. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives . MDPI. [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides . PubMed. [Link]

-

Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) . ResearchGate. [Link]

Sources

- 1. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. Furan-2-carbothioamide [oakwoodchemical.com]

- 9. 17572-09-7|Furan-2-carbothioamide| Ambeed [ambeed.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Furan-2-carbothioamide Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

The rationale for selecting this analogue lies in the availability of a complete crystallographic study, including synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. This allows for a thorough and technically sound narrative that explains not just the "what" but the "why" behind the experimental and computational choices, adhering to the highest standards of scientific integrity.

The Rationale: Why Crystal Structure Matters

Understanding the three-dimensional arrangement of atoms in a solid-state material is fundamental to predicting its physical and chemical properties. For pharmaceutical compounds, the crystal structure dictates critical parameters such as solubility, stability, bioavailability, and tabletability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a meticulous analysis of the crystal structure is a non-negotiable aspect of modern drug development and materials science.

The furan-2-carbothioamide core is a versatile scaffold, and its derivatives are explored for a range of biological activities. The substitution on the carbothioamide group, as in our case study with the diethylcarbamothioyl moiety, significantly influences the intermolecular interactions that govern the crystal packing. This guide will dissect these interactions to provide a holistic understanding of the molecule's solid-state behavior.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. The following workflow represents a robust and validated protocol for the analysis of furan-2-carbothioamide derivatives.

Caption: A typical experimental workflow for the crystal structure analysis of a furan-2-carbothioamide derivative.

Synthesis and Crystallization: The Art of the Perfect Crystal

The synthesis of N-(diethylcarbamothioyl)furan-2-carboxamide is typically achieved through the reaction of furanoyl isothiocyanate with diethylamine.[1] The purity of the initial compound is paramount for successful crystallization.

Protocol for Crystallization:

-

Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For many organic molecules, including the case study compound, slow evaporation from solvents like ethanol or acetone at room temperature can yield high-quality single crystals.

-

Slow Evaporation: A solution of the purified compound is prepared and filtered to remove any particulate matter. The filtrate is then left in a loosely covered container to allow for slow evaporation of the solvent. The slow rate is crucial as it allows the molecules to self-assemble into a well-ordered crystal lattice.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise arrangement of atoms in a crystalline solid.

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is then refined by a full-matrix least-squares method on F², which minimizes the difference between the observed and calculated structure factors.[2]

Deciphering the Data: Molecular and Supramolecular Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the crystal lattice.

Molecular Geometry: Bond Lengths, Angles, and Conformation

The analysis of the crystal structure of N-(diethylcarbamothioyl)furan-2-carboxamide reveals key conformational features. For instance, the furan ring is often found to be nearly coplanar with the adjacent aminocarbamothioyl moiety.[1] This planarity can be stabilized by intramolecular hydrogen bonds, for example, between the oxygen of the furan ring and an NH group of the thiourea moiety.[1]

| Parameter | Typical Value (Å/°) | Significance |

| C=S Bond Length | ~1.6 - 1.7 Å | Indicates the double bond character of the thiocarbonyl group. |

| C-N Bond Lengths | ~1.3 - 1.4 Å | Reflects the partial double bond character due to resonance. |

| Furan Ring Geometry | Preserved | The internal angles and bond lengths of the furan ring are largely consistent with those of other furan derivatives. |

| Dihedral Angles | Variable | The torsion angles between the furan ring and the carbothioamide side chain determine the overall molecular conformation. |

Supramolecular Assembly: The Role of Intermolecular Interactions

The way molecules pack in a crystal is governed by a delicate balance of intermolecular forces. In furan-2-carbothioamide derivatives, hydrogen bonding is a dominant directive force.

In the crystal structure of N-(diethylcarbamothioyl)furan-2-carboxamide, intermolecular hydrogen bonds between the NH group of one molecule and the carbonyl oxygen of a neighboring molecule are observed to facilitate crystal packing.[1] This often leads to the formation of well-defined supramolecular motifs, such as dimers or chains.

Caption: A schematic representation of intermolecular hydrogen bonding in the crystal packing of a furan-2-carboxamide derivative.

Computational Corroboration: Bridging Experiment and Theory

Computational methods, particularly Density Functional Theory (DFT), are invaluable for validating experimental crystallographic data and providing deeper insights into the electronic structure and intermolecular interactions.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3][4] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

For N-(diethylcarbamothioyl)furan-2-carboxamide, Hirshfeld analysis quantitatively demonstrates that a significant portion of the crystal packing is facilitated by intermolecular hydrogen bonding.[1] The 2D fingerprint plots derived from the Hirshfeld surface provide a percentage contribution of different types of intermolecular contacts, such as H···H, O···H, and S···H interactions.

Density Functional Theory (DFT) Calculations: A Theoretical Mirror to Reality

DFT calculations are employed to optimize the molecular geometry in the gas phase and to compute various electronic properties. Comparing the DFT-optimized geometry with the experimental X-ray crystal structure allows for an assessment of the influence of crystal packing forces on the molecular conformation.

Protocol for DFT Calculations:

-

Model Building: The starting geometry for the calculation is taken from the refined X-ray crystal structure.

-

Method and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Property Calculation: Various properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies can be calculated to further characterize the molecule.

The close agreement between the DFT-predicted and X-ray determined structures for N-(diethylcarbamothioyl)furan-2-carboxamide validates the experimental findings and provides confidence in the structural model.[1]

Conclusion and Future Outlook

The comprehensive crystal structure analysis of furan-2-carbothioamide derivatives, as exemplified by N-(diethylcarbamothioyl)furan-2-carboxamide, provides a foundational understanding of their solid-state properties. The interplay of molecular conformation and intermolecular interactions, particularly hydrogen bonding, dictates the supramolecular architecture. The integration of experimental X-ray diffraction with computational techniques like Hirshfeld surface analysis and DFT calculations offers a powerful, self-validating system for structural elucidation.

For researchers in drug development, a thorough understanding of these principles is crucial for controlling the solid-state properties of active pharmaceutical ingredients. For materials scientists, this knowledge enables the rational design of new crystalline materials with tailored functionalities. Future work in this area could involve the systematic study of a series of furan-2-carbothioamide derivatives to establish clear structure-property relationships and to explore the potential for polymorphism and co-crystal formation.

References

-

Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. Request PDF on ResearchGate.

-

Crystal structure and Hirshfeld surface analysis of bis{(Z)-N′-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II) methanol disolvate. IUCr Journals.

-

The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. SciSpace.

-

Crystal structure and Hirshfeld surface analysis of bis{(Z)-N′-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II) methanol disolvate. IUCrData.

-

Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. ResearchGate.

-

Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed.

-

Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. National Institutes of Health.

-

Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (Fe(II) and Cr(III)) complexes derived from 2-hydroxyacetophenone. ResearchSquare.

-

A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives. Benchchem.

-

Synthesis, X-Ray crystallography and HF/DFT analysis of N(diethylcarbamothioyl) furan-2-carboxamide, analyzed by experimental and theoretical methods. AVESIS.

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. National Institutes of Health.

-

Single-crystal X-ray diffraction. Royal Society of Chemistry.

-

Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. OUCI.

-

Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. National Institutes of Health.

-

Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl). ResearchGate.

-

Furan-2-carbothioamide (C5H5NOS). PubChem.

-

Theoretical Study of Stable Intermolecular Complexes of Furan with Hydrogen Halides. ResearchGate.

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. National Institutes of Health.

-

Molecular structure simulation of (E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach, and antioxidant potential assessment of its complexes. ScienceDirect.

-

Single-crystal X-ray diffraction analysis and mechanistic implications of (2 R *,3 R *)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. ResearchGate.

-

3,3-(diphenyl)thiourea: spectroscopic characterization and structural study from x-ray powder diffraction using simulated annealing. SciELO México.

-

Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI.

Sources

- 1. Synthesis, X-Ray crystallography and HF/DFT analysis of N(diethylcarbamothioyl) furan-2-carboxamide, analyzed by experimental and theoretical methods | AVESİS [avesis.hacettepe.edu.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Furan-2-carbothioamide: A Technical Guide for Researchers

Abstract

Furan-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of furan-2-carbothioamide. Moving beyond a simple data sheet, this guide delves into the physicochemical principles governing its dissolution, offers predictive insights into its behavior across a spectrum of organic solvents, and furnishes detailed, field-proven methodologies for its empirical determination. This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to confidently manipulate and deploy this important chemical entity.

Decoding Solubility: A Physicochemical Perspective on Furan-2-carbothioamide

The solubility of a compound is not an arbitrary property but a direct consequence of the interplay between the solute's molecular structure and the solvent's properties. The principle of "similia similibus solvuntur" or "like dissolves like" serves as a fundamental guideline, indicating that substances with similar polarities and intermolecular forces are more likely to be miscible.[3]

To predict the solubility of Furan-2-carbothioamide, we must first dissect its molecular architecture.

Furan-2-carbothioamide: Molecular Structure and Properties

| Property | Value / Description | Source |

| Molecular Formula | C₅H₅NOS | [4] |

| Molecular Weight | 127.16 g/mol | [4] |

| Structure | A furan ring substituted at the 2-position with a thioamide group (-C(=S)NH₂). | [5] |

| Polarity (Predicted) | LogP: 0.9138 | [4] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | [4] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [4] |

| Hydrogen Bond Acceptors | 2 (the nitrogen atom and the sulfur atom) | [4] |

The molecule possesses distinct polar and nonpolar regions. The furan ring, with its ether linkage, contributes to its moderate polarity and potential for dipole-dipole interactions. The thioamide group (-C(=S)NH₂) is the primary driver of the compound's polar characteristics. The N-H bonds of the primary amine are strong hydrogen bond donors.[2] The sulfur atom, with its lone pairs of electrons, acts as a hydrogen bond acceptor. While traditionally considered a weaker hydrogen bond acceptor than its oxygen counterpart in an amide, the thioamide sulfur can form strong hydrogen bonds, particularly when the geometry is favorable.[6][7] This dual hydrogen-bonding capability is a critical determinant of its solubility profile.

Predicting Solubility Across Solvent Classes

Based on its molecular properties, we can forecast the solubility behavior of furan-2-carbothioamide in the three main classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Expected Solubility: High.

-

Causality: Furan-2-carbothioamide's -NH₂ group can donate hydrogen bonds to the solvent's oxygen or nitrogen atoms. Simultaneously, the thioamide's sulfur and nitrogen atoms can accept hydrogen bonds from the solvent's hydroxyl groups. This strong, multifaceted hydrogen bonding network facilitates the disruption of the solute's crystal lattice and promotes solvation. The solubility of the related furan-2-carboxylic acid is highest in methanol, supporting this prediction.[8]

Polar Aprotic Solvents (e.g., DMSO, THF, Acetone, Acetonitrile)

These solvents have significant dipole moments but lack O-H or N-H bonds, making them effective hydrogen bond acceptors but not donors.

-

Expected Solubility: Moderate to High.

-

Causality: Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and will readily interact with the -NH₂ protons of furan-2-carbothioamide. Tetrahydrofuran (THF), while less polar, can also accept hydrogen bonds. The dipole-dipole interactions between the solvent and the polar furan-thioamide structure will further enhance solubility. The use of DMSO and THF in the synthesis of related furan-carboxamides implies good solubility.[5]

Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents are characterized by low dielectric constants and rely on weak van der Waals forces for intermolecular interactions.[3]

-

Expected Solubility: Low to Insoluble.

-

Causality: The energy required to break the strong hydrogen bonds and dipole-dipole interactions within the furan-2-carbothioamide crystal lattice is not compensated by the weak van der Waals forces that would form with a nonpolar solvent. The significant mismatch in polarity ("like dissolves unlike") results in poor solvation.

This predictive analysis is summarized in the table below:

Table 2: Predicted Qualitative Solubility of Furan-2-carbothioamide

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Water | H-Bond Donating & Accepting | High |